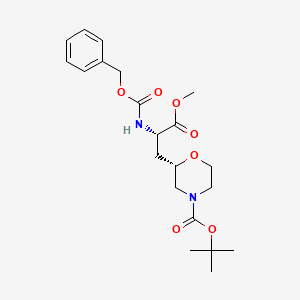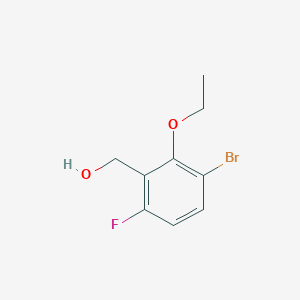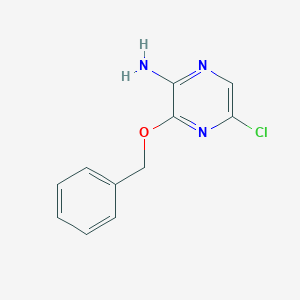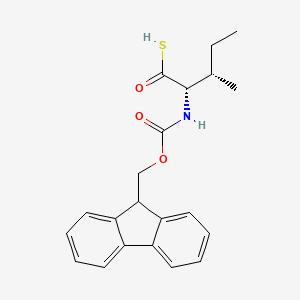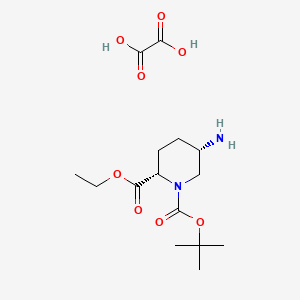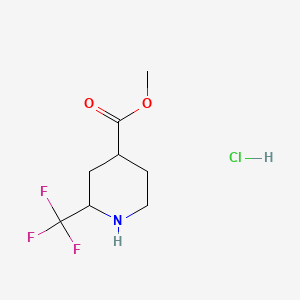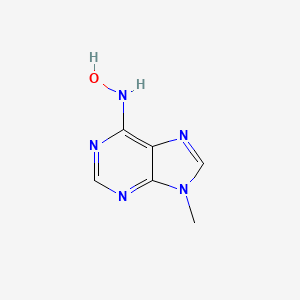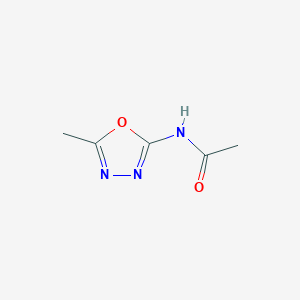
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine is a chemical compound characterized by the presence of trichloromethyl and trifluoromethyl groups attached to a triazine ring. This compound is notable for its unique structural features and its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine typically involves the introduction of trichloromethyl and trifluoromethyl groups onto a triazine ring. One common method involves the reaction of trichloromethyl triazine with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
化学反应分析
Types of Reactions
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trichloromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
科学研究应用
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine has several scientific research applications:
作用机制
The mechanism of action of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine involves its interaction with molecular targets and pathways. The trichloromethyl and trifluoromethyl groups play a crucial role in its reactivity and interactions. These groups can influence the compound’s ability to bind to specific targets, leading to various biological and chemical effects .
相似化合物的比较
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylbenzenes: Compounds with trifluoromethyl groups attached to benzene rings.
Uniqueness
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine is unique due to the presence of both trichloromethyl and trifluoromethyl groups on a triazine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C6Cl3F6N3 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6Cl3F6N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 |
InChI 键 |
ULEKAGNDODUYCM-UHFFFAOYSA-N |
规范 SMILES |
C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


